Synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
This guide provides a comprehensive technical overview and a detailed protocol for the synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth insights into the practical and theoretical aspects of this synthesis.
Introduction and Significance
5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-chloro-1-tosyl-7-azaindole, is a crucial heterocyclic building block. The 7-azaindole scaffold is a bioisostere of indole and is prevalent in numerous compounds with a wide range of biological activities, including kinase inhibitors. The introduction of a chlorine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions, while the tosyl group serves as a robust protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity. The controlled and efficient synthesis of this intermediate is therefore of significant interest in the discovery of novel therapeutics.
Theoretical Framework and Reaction Mechanism
The synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a two-step process, commencing with the synthesis of the 5-chloro-7-azaindole core, followed by the N-tosylation of the pyrrole ring.
Part 1: Synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 5-chloro-7-azaindole core can be achieved through various methods, with the Fischer indole synthesis being a common approach.[1] This involves the reaction of a suitably substituted pyridine hydrazine with a ketone or aldehyde under acidic conditions.
Part 2: N-Tosylation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine
The core of this guide focuses on the N-tosylation of the 5-chloro-7-azaindole precursor. This reaction is a nucleophilic substitution where the deprotonated pyrrole nitrogen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl).
Choice of Base and Solvent: The acidity of the N-H proton in the pyrrole ring of 7-azaindole is relatively low. Therefore, a strong base is required for complete deprotonation to form the highly nucleophilic anion. Sodium hydride (NaH) is an excellent choice for this purpose as it irreversibly deprotonates the pyrrole, producing hydrogen gas as the only byproduct.[2][3] The use of weaker bases like triethylamine or pyridine may result in an incomplete reaction or require harsher conditions.
Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction.[4] DMF is often preferred due to its excellent solvating power for both the azaindole substrate and the resulting sodium salt. However, it is crucial to use anhydrous solvents to prevent the quenching of the sodium hydride.
Reaction Mechanism:
-
Deprotonation: Sodium hydride abstracts the acidic proton from the pyrrole nitrogen of 5-chloro-1H-pyrrolo[2,3-b]pyridine, forming the sodium salt of the azaindole and hydrogen gas.
-
Nucleophilic Attack: The resulting highly nucleophilic azaindole anion attacks the electrophilic sulfur atom of tosyl chloride.
-
Displacement: The chloride ion is displaced as a leaving group, yielding the final product, 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, and sodium chloride.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Chloro-1H-pyrrolo[2,3-b]pyridine | 23616-58-2 | 152.58 | 10.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 | 1.2 |
| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | 190.65 | 11.0 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
| Anhydrous Diethyl Ether | 60-29-7 | 74.12 | - | - |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Septa
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure
-
Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Starting Material: 5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.53 g, 10.0 mmol) is added to the flask, followed by anhydrous DMF (50 mL) via syringe. The mixture is stirred until the starting material is fully dissolved.
-
Deprotonation: The flask is cooled to 0 °C in an ice-water bath. Sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) is added portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.
-
Tosylation: The reaction mixture is cooled back to 0 °C. A solution of p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in anhydrous DMF (20 mL) is added dropwise via syringe over 20 minutes.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, the reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel and diluted with diethyl ether (100 mL) and water (100 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization
The final product, 5-Chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine, should be characterized by standard analytical techniques. Expected ¹H NMR signals for N-tosylated indoles typically show a characteristic downfield shift of the aromatic protons.[5][6]
Visualization of the Synthesis
Reaction Pathway
Caption: Overall reaction scheme for the N-tosylation of 5-chloro-7-azaindole.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
p-Toluenesulfonyl Chloride: TsCl is a corrosive solid and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide: DMF is a combustible liquid and a potential reproductive toxin. It should be used in a well-ventilated area.
References
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Summer Scholar Report - NESACS. (n.d.). Retrieved from [Link]
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MDPI. (2023). 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate. Molbank, 2023(3), M1673. Retrieved from [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(45), 28204-28214. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-BENZOYLINDOLE. Retrieved from [Link]
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PubMed Central. (2024). Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. Scientific Reports, 14(1), 24967. Retrieved from [Link]
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PubMed Central. (2023). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 28(13), 5025. Retrieved from [Link]
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ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]
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Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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PubMed Central. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Frontiers in Chemistry, 11, 1245821. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
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MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. Retrieved from [Link]
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PubMed Central. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 15(1), 190-198. Retrieved from [Link]
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ResearchGate. (2020). The synthesis and characterization of N-tosyl halodihydroconduramine derivatives starting from the mono-epoxy 15. Retrieved from [Link]
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ResearchGate. (2011). Formation of the chloride, not the desired tosylate. Retrieved from [Link]
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P. Venturello and M. Barbero. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
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PubMed Central. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. Retrieved from [Link]
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